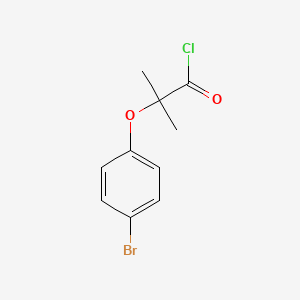

2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDEYNAWWGQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Bromophenoxy)-2-methylpropanoyl chloride CAS number

An In-Depth Technical Guide to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

This compound is an acyl chloride derivative characterized by a bromophenoxy group attached to a dimethylpropanoyl chloride backbone. The presence of the highly reactive acyl chloride functional group makes it a valuable building block for introducing the 2-(4-bromophenoxy)-2-methylpropanoyl moiety into a wide range of molecules. The bromine atom on the phenyl ring offers a site for further chemical modification, enhancing its versatility in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic incorporation of bromine into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.[1]

While a dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, its chloro-analog, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, is well-documented with the CAS number 5542-60-9 .[2] This guide will leverage data from this and other related compounds to provide a robust profile of the target molecule.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the corresponding carboxylic acid precursor, 2-(4-Bromophenoxy)-2-methylpropanoic acid. The subsequent step is the conversion of this carboxylic acid to the desired acyl chloride.

Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid

The synthesis of the carboxylic acid precursor can be accomplished via the bromination of a suitable starting material. A plausible method involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which has been shown to predominantly yield the para-bromo isomer.[3][4][5]

Reaction Scheme:

-

2-methyl-2-phenylpropanoic acid + Br₂ → 2-(4-bromophenyl)-2-methylpropanoic acid

This reaction can be carried out under acidic, neutral, or alkaline conditions, with the aqueous medium favoring the desired para-substitution.[3][4]

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose.[6][7][8][9][10] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion.[10]

Reaction Scheme:

-

2-(4-Bromophenoxy)-2-methylpropanoic acid + SOCl₂ → this compound + SO₂ + HCl

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[7][8]

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid

-

In a well-ventilated fume hood, dissolve 2-methyl-2-phenylpropanoic acid in a suitable aqueous solvent system.

-

Slowly add bromine to the reaction mixture with vigorous stirring. The reaction temperature should be carefully controlled.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.[5]

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 5N HCl) to a pH of 1-2 to precipitate the product.[5]

-

Extract the aqueous solution with an organic solvent like dichloromethane.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[5]

-

Purify the crude product by recrystallization from a suitable solvent, such as hexanes.[5]

Step 2: Synthesis of this compound

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the purified 2-(4-Bromophenoxy)-2-methylpropanoic acid.

-

Carefully add an excess of thionyl chloride to the flask. This can be done neat or in an inert solvent like acetonitrile.[9]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours.[9]

-

Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Physicochemical Properties and Reactivity

The exact physicochemical properties of this compound have not been empirically determined. However, we can extrapolate these properties based on its chloro-analogue and other structurally related compounds.

| Property | This compound (Estimated) | 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride[2] | 2-(4-Bromophenoxy)butanoyl chloride[11] |

| CAS Number | Not available | 5542-60-9 | 17520-86-4 |

| Molecular Formula | C₁₀H₁₀BrClO₂ | C₁₀H₁₀Cl₂O₂ | C₁₀H₁₀BrClO |

| Molecular Weight | ~277.54 g/mol | 233.09 g/mol | 277.542 g/mol |

| Boiling Point | > 300 °C at 760 mmHg | ~284 °C (estimated)[12] | 310.2 ± 17.0 °C at 760 mmHg |

| Density | ~1.5 g/cm³ | Not available | 1.5 ± 0.1 g/cm³ |

| Reactivity | Highly reactive with nucleophiles, moisture sensitive | Highly reactive with nucleophiles, moisture sensitive | Highly reactive with nucleophiles, moisture sensitive |

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it susceptible to nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and water. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted analog.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of bromine into a molecule can have profound effects on its biological activity.[1] Bromine can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of protein-ligand binding modes. Furthermore, the C-Br bond can be a site for further synthetic elaboration through cross-coupling reactions.

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. For instance, it can be used to synthesize amides and esters that can be screened for a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[13][14]

Conceptual Application Workflow

Caption: Derivatization for biological screening.

Safety and Handling

Acyl chlorides are hazardous chemicals that must be handled with extreme care.[15][16][17] Based on the safety data for related compounds, this compound should be considered corrosive and a lachrymator.

| Hazard | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][16][18] |

| Respiratory Irritant | May cause respiratory irritation.[2] Work in a well-ventilated chemical fume hood.[15][18] |

| Moisture Sensitive | Reacts violently with water to produce HCl gas.[15] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[16] |

| Inhalation Toxicity | May be toxic if inhaled.[15] Avoid breathing vapors or dust.[15][16] |

| Ingestion | Harmful if swallowed.[15] Do not eat, drink, or smoke when using this product.[15] |

In case of accidental exposure, follow standard first-aid procedures. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] For eye contact, rinse cautiously with water for several minutes.[18] In all cases of exposure, seek immediate medical attention.[18]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in organic synthesis and drug discovery. While its specific properties are not yet fully documented, this guide provides a comprehensive overview based on sound chemical principles and data from analogous compounds. The detailed synthesis protocol, analysis of its potential applications, and stringent safety guidelines presented herein are intended to empower researchers to safely and effectively utilize this compound in their scientific endeavors.

References

-

PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-(4-Bromophenoxy)butanoyl chloride | CAS#:17520-86-4. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

- de Oliveira, R. S., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry.

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

-

PubChem. 2-Bromo-2-methylpropanoyl chloride. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. 2-(4-Bromophenoxy)butanoyl chloride | CAS#:17520-86-4 | Chemsrc [chemsrc.com]

- 12. 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride | 1160257-86-2 | Benchchem [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. 2-Bromo-2-methylpropanoyl chloride | C4H6BrClO | CID 11106049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride

This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.

Core Molecular Characteristics

This compound is a bifunctional molecule featuring a reactive acyl chloride group and a brominated aromatic ring. This combination makes it a versatile building block for introducing the 2-(4-bromophenoxy)-2-methylpropanoyl moiety into a larger molecular framework.

Physicochemical Properties

| Property | Value | Source / Method |

| Molecular Formula | C₁₀H₁₀BrClO₂ | Calculated |

| Molecular Weight | 277.54 g/mol | Calculated |

| IUPAC Name | This compound | Nomenclature Rules |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar acyl chlorides[4] |

| Odor | Pungent, acrid (Predicted) | Analogy to similar acyl chlorides[4] |

Note: The molecular weight is calculated using the atomic masses: C (12.011), H (1.008), Br (79.904), Cl (35.453), O (15.999).

Synthesis and Mechanism

The synthesis of this compound is a logical, two-step process starting from commercially available precursors. The strategy involves first constructing the parent carboxylic acid, followed by the conversion of the carboxylic acid functional group to the more reactive acyl chloride.

Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid

The formation of the ether linkage is classically achieved via the Williamson ether synthesis.[5][6][7][8][9] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality of Experimental Design: The choice of reagents is dictated by the need to form the ether bond at a tertiary carbon. A more efficient pathway involves the reaction of 4-bromophenol with a suitable acetone equivalent under basic conditions, followed by hydrolysis. However, a direct Williamson synthesis using the sodium salt of 4-bromophenol and an alkyl halide like ethyl 2-bromo-2-methylpropanoate is a common and reliable method. The base (e.g., sodium hydride or sodium hydroxide) is critical for deprotonating the phenol to generate the potent phenoxide nucleophile.

Step 2: Conversion to this compound

Acyl chlorides are readily prepared from their corresponding carboxylic acids using a variety of chlorinating agents.[10] Thionyl chloride (SOCl₂) is particularly effective and widely used for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[11][12][13][14][15]

Mechanism of Action (Thionyl Chloride): The conversion is a nucleophilic acyl substitution reaction.

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[16]

-

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

-

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into gaseous SO₂ and HCl.[11][15]

Diagram: Synthesis Workflow

Caption: Overall synthetic route to the target compound.

Diagram: Mechanism of Acyl Chloride Formation

Caption: Reaction mechanism with thionyl chloride.

Self-Validating Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

2-(4-Bromophenoxy)-2-methylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or neat reaction

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-(4-Bromophenoxy)-2-methylpropanoic acid (1.0 eq).

-

Reagent Addition: Cautiously add thionyl chloride (SOCl₂) (approx. 2-3 eq) dropwise at room temperature. The reaction can also be performed in an anhydrous solvent like DCM.

-

Reaction Execution: Heat the mixture to reflux (for neat reaction, ~76 °C, the boiling point of SOCl₂) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases with a suitable trap).

-

The crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed.

-

-

Validation: The final product should be characterized by ¹H NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.

| Technique | Expected Result | Rationale |

| ¹H NMR | Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range, integrating to 2H each (AA'BB' system). Methyl Protons: A singlet at ~1.6-1.8 ppm, integrating to 6H. | The aromatic protons are split by their ortho neighbors. The six methyl protons are chemically equivalent and have no adjacent protons, resulting in a singlet.[17] |

| ¹³C NMR | Carbonyl Carbon: ~170-175 ppm. Aromatic Carbons: Multiple peaks between ~115-160 ppm. Quaternary Ether Carbon: ~80-85 ppm. Methyl Carbons: ~25-30 ppm. | The chemical shifts are characteristic of the electronic environment of each carbon atom.[18][19] |

| IR Spectroscopy | C=O Stretch: Strong, sharp absorption at ~1790-1815 cm⁻¹ . C-O Stretch: ~1250 cm⁻¹. C-Br Stretch: ~600-500 cm⁻¹. | The high frequency of the carbonyl stretch is a hallmark of the highly electrophilic acyl chloride functional group.[20][21][22] |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 276 and 278, with nearly equal intensity (1:1 ratio), representing the ⁷⁹Br and ⁸¹Br isotopes.[23][24] Each of these will be accompanied by a smaller M+2 peak from the ³⁷Cl isotope. | The isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a distinctive M⁺ / M⁺+2 pattern that is a clear indicator of a single bromine atom in the molecule.[25][26][27] |

Applications in Drug Development and Research

This compound is not an end-product but a valuable intermediate. Its utility stems from two key structural features:

-

The Reactive Acyl Chloride: This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively.[28][29] This reactivity is fundamental to building more complex molecules.

-

The Brominated Aromatic Ring: The bromine atom serves as a versatile synthetic handle. It is an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular architectures.

The overall fragment is structurally related to fibrates, a class of drugs used to lower blood lipid levels. Therefore, this compound is a highly relevant building block for synthesizing novel fibrate analogs and other pharmacologically active molecules.

Safety, Handling, and Storage

Trustworthiness through Self-Validating Safety Protocols: The protocols described below are designed to inherently mitigate risks associated with the compound's reactivity.

Hazard Identification

-

Acyl Chloride Moiety: Reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. It is corrosive to skin, eyes, and the respiratory tract.[4]

-

Thionyl Chloride (Reagent): Highly toxic, corrosive, and reacts violently with water.[30][31] All handling must be performed in a certified chemical fume hood.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound and thionyl chloride inside a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before use.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Storage

-

Moisture Sensitivity: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Location: Keep in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[32]

Spill and Disposal

-

Spill: In case of a small spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not use water.

-

Disposal: Waste must be neutralized cautiously (e.g., by slow addition to a stirred, cold solution of sodium bicarbonate) before disposal, following all local and institutional regulations.

References

-

PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. [Link]

-

Chemsrc. 2-(4-Bromophenoxy)butanoyl chloride. [Link]

-

SlidePlayer. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Acyl Chlorides in Custom Organic Synthesis. [Link]

-

Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

-

Poznan University of Technology. Carbonyl - compounds - IR - spectroscopy. [Link]

-

BYJU'S. Williamson Ether Synthesis. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Save My Exams. Acyl Chlorides Revision Notes. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

-

University of Calgary. IR Absorption Table. [Link]

-

Save My Exams. The M+1 & M+2 Peaks (AS Chemistry). [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

Reddit. How dangerous is thionyl chloride?. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

CAS Common Chemistry. (2R)-2-Bromopropanoyl chloride. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

PubChem. 2-Bromo-2-methylpropanoyl chloride. [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

-

PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Link]

-

National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

Sources

- 1. 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride | 1160257-86-2 | Benchchem [benchchem.com]

- 2. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromophenoxy)butanoyl chloride | CAS#:17520-86-4 | Chemsrc [chemsrc.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. savemyexams.com [savemyexams.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]

- 17. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. uobabylon.edu.iq [uobabylon.edu.iq]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

- 26. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 27. savemyexams.com [savemyexams.com]

- 28. Acyl chloride - Wikipedia [en.wikipedia.org]

- 29. nbinno.com [nbinno.com]

- 30. nj.gov [nj.gov]

- 31. actylislab.com [actylislab.com]

- 32. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride

Introduction: The Significance of 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride in Modern Chemistry

This compound is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and polymer chemistry. Its structural features, including the reactive acyl chloride group and the functionalized aromatic ring, make it a versatile building block for creating complex molecular architectures. In drug development, this compound serves as a key precursor for the synthesis of fibrate drugs, which are a class of amphipathic carboxylic acids used to lower high blood cholesterol and triglyceride levels. The bromo-functionalization also opens avenues for further molecular modifications through cross-coupling reactions, enhancing its utility in the design of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations.

Strategic Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 2-(4-bromophenoxy)-2-methylpropanoic acid. This is typically accomplished via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3][4][5] The second step is the conversion of the synthesized carboxylic acid into the target acyl chloride, a transformation readily achieved using a chlorinating agent such as thionyl chloride.[6][7][8][9][10]

Figure 1: Overall synthesis workflow for this compound.

Part 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid

Underlying Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide ion from an alkyl halide to form an ether.[1][2][3][4][5] In this specific synthesis, the phenoxide of 4-bromophenol attacks the electrophilic carbon of 2-bromo-2-methylpropanoic acid. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenol | 173.01 | 17.3 g | 0.1 |

| 2-Bromo-2-methylpropanoic acid | 167.00 | 16.7 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |

| Acetone | 58.08 | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.3 g (0.1 mol) of 4-bromophenol and 8.0 g (0.2 mol) of sodium hydroxide in 200 mL of acetone.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-bromophenoxide.

-

Addition of Alkyl Halide: To the resulting solution, add 16.7 g (0.1 mol) of 2-bromo-2-methylpropanoic acid dropwise over a period of 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

-

Acidification and Extraction: Dissolve the residue in 100 mL of water and acidify with concentrated hydrochloric acid to a pH of approximately 2. The product will precipitate as a white solid. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-(4-bromophenoxy)-2-methylpropanoic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water, to obtain the pure product.

Part 2: Synthesis of this compound

Underlying Mechanism: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl(_2)) is a commonly used reagent for this purpose due to its efficiency and the fact that the byproducts, sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), are gases, which simplifies the purification process.[6][7][8][9][10] The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion on the carbonyl carbon, with the subsequent departure of the leaving group, which decomposes to SO(_2) and HCl.[6][9]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-Bromophenoxy)-2-methylpropanoic acid | 259.09 | 25.9 g | 0.1 |

| Thionyl Chloride | 118.97 | 14.3 g (8.5 mL) | 0.12 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 25.9 g (0.1 mol) of 2-(4-bromophenoxy)-2-methylpropanoic acid in 100 mL of anhydrous dichloromethane.

-

Catalyst Addition: Add 1-2 drops of N,N-dimethylformamide (DMF) to the suspension. DMF acts as a catalyst for the reaction.

-

Addition of Thionyl Chloride: Slowly add 8.5 mL (0.12 mol) of thionyl chloride to the mixture at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO(_2) gases.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gases ceases and the solid carboxylic acid has completely dissolved.

-

Monitoring the Reaction: The completion of the reaction can be confirmed by the absence of the carboxylic acid starting material, as observed by IR spectroscopy (disappearance of the broad O-H stretch).

-

Isolation of Product: Remove the excess thionyl chloride and the solvent by distillation under reduced pressure. Care should be taken as the product is moisture-sensitive.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be distilled under high vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the C=O stretch of the acyl chloride at approximately 1780-1815 cm

, and the absence of the broad O-H stretch of the carboxylic acid. -

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both

H and -

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO(_2)). All manipulations involving thionyl chloride must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Acyl chlorides are moisture-sensitive and can be corrosive and irritating. They should be handled with care in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

Conclusion

The synthesis of this compound via a two-step process involving Williamson ether synthesis followed by chlorination with thionyl chloride is a reliable and efficient method. This guide provides a detailed and practical protocol for researchers and professionals in the field of chemical synthesis. By understanding the underlying chemical principles and adhering to the described experimental procedures and safety precautions, high-purity this compound can be consistently produced for its various applications in drug discovery and materials science.

References

- CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride - Google P

- US20120309973A1 - Preparation of 2-(4-bromophenyl)

- EP2532644A1 - Preparation of 2-(4-bromophenyl)

-

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (URL: [Link])

- CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (URL: )

-

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID - PubChem. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])

-

Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

- WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

Acid to Acid Chloride - Common Conditions. (URL: [Link])

-

Reaction Mechanism of Williamson's synthesis - Physics Wallah. (URL: [Link])

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (URL: [Link])

-

(PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (URL: [Link])

- CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, a crucial acyl chloride intermediate in various synthetic applications, including drug development. Given the compound's reactive nature, understanding its interaction with organic solvents is paramount for optimizing reaction conditions, ensuring safety, and achieving desired product yields.

Introduction: The Role and Reactivity of this compound

This compound is a specialized acyl chloride. Acyl chlorides, as a class of organic compounds, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chloride atom. This substitution renders the carbonyl carbon highly electrophilic, making acyl chlorides exceptionally reactive and valuable as intermediates in organic synthesis.

The high reactivity of the acyl chloride functional group dictates its solubility and stability in various media. The primary consideration for any researcher or scientist is the compound's propensity to react with protic solvents, particularly water, alcohols, and primary or secondary amines.

Theoretical Framework for Solubility Prediction

Predicting the solubility of this compound involves analyzing its molecular structure and considering the principles of "like dissolves like."

-

Molecular Structure: The molecule possesses both polar and nonpolar regions. The acyl chloride group (-COCl) is highly polar. The bromophenoxy group, while containing a polar carbon-bromine bond and an ether linkage, is predominantly nonpolar due to the aromatic ring. The two methyl groups also contribute to the nonpolar character.

-

Solvent Polarity:

-

Protic Solvents (e.g., water, alcohols): These solvents are generally unsuitable for dissolving this compound. Acyl chlorides readily undergo vigorous, often violent, hydrolysis or alcoholysis with these solvents, leading to the formation of the corresponding carboxylic acid or ester.[1][2] This is a chemical reaction rather than a simple dissolution.

-

Aprotic Polar Solvents (e.g., THF, DCM, Chloroform): These solvents are typically good choices for dissolving acyl chlorides. They possess a significant dipole moment, allowing them to solvate the polar acyl chloride group without providing a reactive proton source. Dichloromethane (DCM) and chloroform are commonly used solvents for reactions involving acyl chlorides.[3][4]

-

Nonpolar Solvents (e.g., hexanes, toluene): While acyl chlorides have limited solubility in water, they generally dissolve well in nonpolar solvents.[5] The large nonpolar bromophenoxy portion of the molecule suggests that it will be soluble in nonpolar organic solvents.

-

Based on this theoretical analysis, this compound is expected to be soluble in a range of aprotic and nonpolar organic solvents.

Recommended Solvents and Qualitative Solubility

| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Critical Notes |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate the polar acyl chloride group without reacting with it. THF should be used with caution as it can contain peroxides and water if not properly dried. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | The large nonpolar moiety of the molecule facilitates dissolution in these solvents. Diethyl ether should also be handled with care due to peroxide formation. |

| Protic | Water, Alcohols (Methanol, Ethanol), Amines | Not Recommended (Reactive) | These solvents will react exothermically with the acyl chloride, leading to its decomposition.[1][2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent. This protocol is designed as a self-validating system, emphasizing safety and accuracy.

4.1. Safety Precautions

-

This compound is a corrosive and moisture-sensitive compound.[6][7][8] Handle it in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Solvents should be anhydrous (dry).

4.2. Materials and Equipment

-

This compound

-

Anhydrous organic solvent of choice

-

Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)

-

Analytical balance (accurate to ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Inert gas supply (nitrogen or argon)

-

Temperature-controlled environment (e.g., water bath)

4.3. Step-by-Step Methodology

-

Preparation: Set up a series of oven-dried vials, each containing a small, accurately weighed magnetic stir bar.

-

Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 1.0 mL) of the anhydrous organic solvent to each vial.

-

Solute Addition: Accurately weigh a small amount of this compound and add it to the first vial. Record the mass.

-

Equilibration: Cap the vial tightly and stir the mixture at a constant temperature for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Observation: Observe the vial for any undissolved solid.

-

Incremental Addition: If the solid dissolves completely, add another accurately weighed increment of the acyl chloride to the same vial.

-

Repeat: Continue steps 4-6 until a small amount of solid remains undissolved, indicating that the solution is saturated.

-

Data Recording: Record the total mass of the acyl chloride that completely dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in g/L or mol/L.

4.4. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its chemical nature allows for reliable predictions of its behavior in various organic solvents. It is expected to be highly soluble in aprotic polar and nonpolar solvents, while it will react with protic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust and safe methodology for researchers and scientists in the field of drug development and organic synthesis.

References

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

-

Grokipedia. (n.d.). Acyl halide. Retrieved from [Link]

-

NCERT. (n.d.). Systematic Qualitative Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). Preparations and Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2-methylpropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-methylpropanoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

AHH Chemical. (n.d.). 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride. Retrieved from [Link]

-

Chemsrc. (2024). 2-(4-Bromophenoxy)butanoyl chloride. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. grokipedia.com [grokipedia.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-2-methylpropanoyl chloride | C4H6BrClO | CID 11106049 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety protocols, handling procedures, and emergency responses pertinent to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride. As a Senior Application Scientist, the following information is synthesized from established safety data for analogous chemical structures and best practices for handling reactive acyl chlorides. This document is intended to empower researchers to work safely and effectively with this compound.

Understanding the Inherent Reactivity and Hazards

Expected GHS Hazard Classification

Based on analogous compounds such as 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride and other acyl chlorides, the following Globally Harmonized System (GHS) classifications are anticipated.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage |

| Acute Toxicity, Inhalation | 3/4 | Toxic or harmful if inhaled |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |

| Specific Target Organ Toxicity | 3 | May cause respiratory irritation |

The acyl chloride moiety is the primary driver for the corrosive nature of this compound. Upon contact with moisture, it readily hydrolyzes to form hydrochloric acid (HCl) and 2-(4-bromophenoxy)-2-methylpropanoic acid, both of which are corrosive and irritating.[2]

Prerequisite Safety Infrastructure and Personal Protective Equipment (PPE)

Handling this compound necessitates a controlled laboratory environment with readily accessible emergency equipment. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of its vapors and any HCl gas produced upon hydrolysis.[3][4]

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical. In the event of skin or eye contact, immediate and prolonged flushing with water is the most effective first aid measure.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[6]

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. Check for breakthrough times. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes to the eyes and face.[7] |

| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |

| Respiratory | Use is within a fume hood. For emergencies, a self-contained breathing apparatus may be necessary. | Protects against inhalation of corrosive and toxic vapors.[2] |

Step-by-Step Safe Handling and Experimental Workflow

The following protocols are designed to mitigate the risks associated with the use of this compound in a research setting.

Preparation and Inert Atmosphere Handling

Acyl chlorides are notoriously sensitive to moisture.[8] All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.

Caption: Workflow for the safe quenching of reactive acyl chlorides.

Emergency Procedures: A Systematic Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Exposure Response

| Exposure Route | Immediate Action | Follow-up |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [2][5][9] | Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [2][5] | Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air at once. [10]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. [10] | Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [11]Rinse the mouth with water. | Seek immediate medical attention. |

The "remove, remove, remove" principle should be followed in case of significant exposure: remove the person from the area, remove contaminated clothing, and remove the chemical from the skin or eyes with water. [12]

Spill Management

-

Minor Spill (in a fume hood):

-

Alert nearby personnel.

-

Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

-

Major Spill:

-

Evacuate the immediate area.

-

Alert your institution's emergency response team.

-

If flammable, remove all sources of ignition. [4]

-

Storage and Disposal

Proper long-term storage and disposal are essential to maintain a safe laboratory environment.

Storage

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere if possible. [4]Consider wrapping the cap with paraffin film to further prevent moisture ingress.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. [13]A dedicated corrosives cabinet is recommended. [8]* Temperature: Refrigeration may be advisable for long-term storage to minimize decomposition. [14]

Disposal

-

Waste Stream: All waste containing this compound, including quenched material and contaminated absorbents, must be disposed of as hazardous waste.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

This guide provides a framework for the safe handling of this compound. It is imperative that researchers supplement this information with institution-specific safety protocols and a thorough understanding of the experimental procedures being undertaken.

References

- Fisher Scientific. (2010-05-06). SAFETY DATA SHEET - Propionyl chloride.

- PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride.

- TCI Chemicals. (2025-06-05). SAFETY DATA SHEET - 4-Bromophenacyl Bromide.

- GOV.UK. (2024-10-10). What to do in a chemical emergency.

- BASF. Acid Chlorides and Chloroformates - Safety and Handling.

- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.

- Yufeng. (2025-05-25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- Sigma-Aldrich. (2025-09-13). SAFETY DATA SHEET - Acetyl chloride.

- Standard Operating Procedure - Hydrochloric acid.

- ChemicalBook. (2026-01-17). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.

- Merck Millipore. SAFETY DATA SHEET.

- Fisher Scientific. (2010-09-07). SAFETY DATA SHEET - Acetyl chloride.

- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.

- Reddit. (2023-07-31). Acetyl Chloride Storage.

- Princeton University Environmental Health and Safety. Chemical Spill Procedures.

- SynZeal. Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate.

- ChemBK. (2024-04-10). 2-Bromo-2-methylpropanoyl chloride.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzoyl chloride.

Sources

- 1. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. reddit.com [reddit.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. fishersci.com [fishersci.com]

- 12. gov.uk [gov.uk]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. tcichemicals.com [tcichemicals.com]

The Emergence of Covalent Probes in Chemical Proteomics: A Technical Guide to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride

This technical guide delves into the strategic application of the novel covalent probe, 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, in the ever-evolving landscape of proteomics research. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the probe's mechanism, its practical applications in target identification and validation, and detailed protocols for its use in activity-based protein profiling (ABPP). We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Imperative for Covalent Probes in Unraveling Proteome Complexity

The proteome, in its vast complexity, presents a formidable challenge to researchers seeking to understand cellular function and dysfunction. While traditional proteomics methods provide a snapshot of protein abundance, they often fall short of revealing the dynamic nature of protein activity. Chemical proteomics has emerged as a powerful discipline to address this gap, employing small molecule probes to interrogate protein function directly within a native biological system.[1][2]

Activity-based protein profiling (ABPP) stands at the forefront of chemical proteomics, utilizing covalent probes that irreversibly bind to the active sites of specific enzyme families.[3][4][5][6] This technique offers a direct readout of enzyme activity, enabling the identification of functionally relevant proteins in complex proteomes.[3][5] The design of novel probes with unique reactivity and selectivity is paramount to expanding the scope of ABPP and exploring new frontiers of the proteome.

This guide focuses on the hypothetical, yet chemically plausible, applications of this compound as a bespoke tool for proteomics research. Its structure, featuring a reactive acyl chloride group and a bromophenoxy moiety, suggests its potential as a covalent probe for identifying novel protein targets.

Probe Chemistry and Mechanism of Action

The efficacy of this compound as a chemical probe is rooted in its distinct chemical features: the reactive propanoyl chloride warhead and the bromophenoxy recognition element.

The Propanoyl Chloride "Warhead": A Reactive Anchor

The acyl chloride group is a highly reactive electrophile that can readily form a stable covalent bond with nucleophilic amino acid residues on proteins, such as lysine, serine, threonine, and tyrosine. This irreversible interaction forms the basis of its utility in ABPP, allowing for the permanent "tagging" of target proteins.

The Bromophenoxy Moiety: Guiding and Reporting

The 4-bromophenoxy group serves a dual purpose. Firstly, it can act as a recognition element, providing a degree of selectivity for proteins with binding pockets that can accommodate this bulky, hydrophobic group. This can help to narrow the range of potential targets within the proteome. Secondly, the bromine atom provides a unique isotopic signature that can be readily detected by mass spectrometry, facilitating the identification of labeled peptides during data analysis.

Conceptual Mechanism of Covalent Modification

The proposed mechanism involves a nucleophilic attack by an amino acid residue on the carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group and the formation of a stable amide or ester bond between the probe and the protein.

Caption: Covalent modification of a protein by this compound.

Applications in Proteomics Research

The unique properties of this compound open up several avenues for its application in proteomics, particularly in the realms of drug discovery and fundamental biological research.

Target Identification and Validation

A primary application of this probe is in the discovery of novel protein targets for therapeutic intervention.[7][8][9] By treating a complex biological sample (e.g., cell lysate, tissue homogenate) with the probe, researchers can selectively label proteins that are susceptible to its covalent modification. Subsequent enrichment of these labeled proteins and analysis by mass spectrometry can reveal their identities.

Competitive Profiling for Target Engagement

Furthermore, the probe can be used in a competitive ABPP format to assess the target engagement of small molecule inhibitors.[10] In this workflow, the biological sample is pre-incubated with a library of potential drug candidates before treatment with the probe. If a compound binds to the active site of a target protein, it will block the covalent modification by the probe, resulting in a decreased signal for that protein in the mass spectrometry analysis. This provides a powerful method for screening compound libraries and validating on-target activity.

Mapping Druggable "Hotspots"

The reactivity of the propanoyl chloride group is not limited to the catalytic residues within an enzyme's active site. It can also react with other nucleophilic residues in functionally important regions of a protein, such as allosteric sites or protein-protein interaction domains. This allows for the mapping of "druggable hotspots" on proteins that may not have been previously considered as therapeutic targets.

Experimental Workflow: A Step-by-Step Guide

The successful application of this compound in proteomics research relies on a well-designed and meticulously executed experimental workflow.

Caption: General workflow for an activity-based protein profiling experiment.

Detailed Experimental Protocol

Materials:

-

Biological sample (e.g., cultured cells, tissue)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound solution (in a compatible organic solvent like DMSO)

-

Affinity resin for enrichment (e.g., streptavidin beads if a biotinylated version of the probe is used, or an antibody against the bromophenoxy group)

-

Wash buffers

-

Elution buffer

-

Protease for digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Sample Preparation:

-

Harvest cells or tissue and wash with cold PBS.

-

Lyse the sample in an appropriate lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

-

Probe Labeling:

-

Dilute the protein lysate to a working concentration (e.g., 1-2 mg/mL).

-

Add the this compound solution to the lysate to a final concentration determined by optimization (typically in the low micromolar range).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

-

Enrichment of Labeled Proteins:

-

Quench the labeling reaction by adding a reducing agent (e.g., DTT) or by buffer exchange.

-

Add the affinity resin to the labeled lysate and incubate with gentle rotation to allow for binding of the labeled proteins.

-

Wash the resin extensively with wash buffers to remove non-specifically bound proteins.

-

-

Protein Digestion and Mass Spectrometry:

-

Elute the bound proteins from the resin using an appropriate elution buffer.

-

Alternatively, perform on-bead digestion of the captured proteins.

-

Digest the proteins into peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the labeled proteins.

-

Utilize specialized software to quantify the relative abundance of the identified proteins across different experimental conditions.

-

Data Interpretation and Validation

The output of an ABPP experiment is a list of identified proteins that are covalently modified by the probe. It is crucial to validate these potential targets to confirm their biological relevance.

| Validation Method | Description | Expected Outcome |

| Western Blotting | Use an antibody against the bromophenoxy group or a specific antibody for the identified target to confirm labeling. | A band corresponding to the molecular weight of the target protein should be detected in the probe-treated sample. |

| Competitive Inhibition | Pre-incubate the lysate with a known inhibitor of the target protein before probe labeling. | A significant reduction in the labeling of the target protein should be observed. |

| Genetic Knockdown/Knockout | Perform the ABPP experiment in cells where the target protein has been knocked down or knocked out. | The signal for the target protein should be significantly reduced or absent in the knockdown/knockout cells. |

| In Vitro Activity Assays | Test the effect of the probe on the enzymatic activity of the purified target protein. | The probe should inhibit the activity of the target protein in a concentration-dependent manner. |

Future Perspectives and Conclusion

While the application of this compound in proteomics is presented here as a conceptual framework, its chemical properties hold significant promise for the development of a new class of covalent probes. Future work should focus on synthesizing and characterizing this and related molecules to empirically determine their reactivity, selectivity, and utility in a biological context. The integration of such novel chemical tools with advanced mass spectrometry platforms will continue to drive innovation in proteomics research, enabling a deeper understanding of protein function and paving the way for the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel covalent probes in their own investigations.

References

- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC - NIH. (n.d.).

- Activity-based proteomics - Wikipedia. (n.d.).

- Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. (2021). Cell Chemical Biology, 28(4), 487-498.e14.

- Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. (2025). Proteomics.

- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). Chemical Society Reviews.

- Activity-based Protein Profiling: A graphical review. (2014). Proteomics, 14(1), 1-13.

- Proteomic discovery of chemical probes that perturb protein complexes in human cells. (2023).

- Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies | Request PDF. (2025).

- Chemical proteomics and its application to drug discovery. (n.d.). Stanford Medicine.

- Chemical proteomics. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS).

- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science, 12(30), 10145-10166.

- Overview of Active Site Probes and Enzyme Enrichment Kits. (n.d.). Thermo Fisher Scientific.

- Activity-based Protein Profiling. (n.d.). Plant Chemetics Laboratory.

Sources

- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]

- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. plantchemetics.org [plantchemetics.org]

- 7. Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. med.stanford.edu [med.stanford.edu]

- 10. Overview of Active Site Probes and Enrichment Kits | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

synthesis of block copolymers with 2-(4-Bromophenoxy)-2-methylpropanoyl chloride

An Application Guide to the Synthesis of Advanced Block Copolymers Using 2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Introduction: Architecting Macromolecules with Precision

Block copolymers represent a cornerstone of modern polymer science, enabling the development of high-performance materials ranging from thermoplastic elastomers to advanced drug delivery nanocarriers and self-assembling systems for next-generation lithography.[1][2] These materials derive their unique properties from the covalent linkage of chemically distinct polymer chains, or "blocks," which can phase-separate on a nanometer scale. The ability to precisely control the architecture, block length, and overall molecular weight of these copolymers is paramount to tailoring their macroscopic properties.

Atom Transfer Radical Polymerization (ATRP) stands out as one of the most powerful and versatile methods of reversible-deactivation radical polymerization (RDRP) for constructing such well-defined polymers.[1][3] ATRP establishes a dynamic equilibrium between active, propagating radical species and dormant species, mediated by a transition metal catalyst.[1][4] This process minimizes irreversible termination reactions, allowing for polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high retention of chain-end functionality.[3][5]

This guide focuses on the strategic use of This compound , a highly effective initiator precursor for ATRP. Its acyl chloride functionality allows for its covalent attachment to hydroxyl-containing molecules, transforming them into bespoke ATRP initiators or macroinitiators. This two-step approach provides exceptional control and versatility, enabling the synthesis of complex block copolymer architectures from a wide array of starting materials. We will detail the underlying principles, provide step-by-step protocols for creating a model amphiphilic block copolymer, and discuss the critical characterization and troubleshooting techniques essential for success in the research and development environment.

Pillar 1: The Mechanism of Atom Transfer Radical Polymerization (ATRP)

The control afforded by ATRP hinges on the establishment of a rapid and reversible equilibrium between a low concentration of active propagating radicals (P•) and a vast majority of dormant polymer chains (P-X), which possess a transferable halogen atom (X) at the chain end. This equilibrium is catalyzed by a transition metal complex, typically copper(I) (Cu(I)/Ligand), which acts as the activator, and its oxidized counterpart, copper(II) (X-Cu(II)/Ligand), which serves as the deactivator.[1]

The key steps are:

-

Initiation: An alkyl halide initiator (R-X) is activated by the Cu(I) complex, abstracting the halogen atom to form a radical (R•) and the Cu(II) deactivator.

-

Propagation: The radical (R• or Pn•) adds to monomer units (M).

-

Deactivation: The propagating radical (Pn•) is rapidly and reversibly deactivated by the X-Cu(II)/Ligand complex, reforming a dormant chain and the Cu(I) activator.

This persistent deactivation step keeps the concentration of active radicals extremely low, thereby suppressing radical-radical termination reactions that are prevalent in conventional free-radical polymerization.[3] The result is a controlled, "living-like" process where all chains are initiated simultaneously and grow at a similar rate.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Pillar 2: Experimental Protocols for Diblock Copolymer Synthesis

This section provides a detailed workflow for synthesizing an amphiphilic diblock copolymer, poly(ethylene glycol)-block-poly(methyl methacrylate) (PEG-b-PMMA), a structure widely explored for applications in drug delivery and nanotechnology. The process involves two main stages: (A) synthesis of a PEG-based macroinitiator and (B) chain extension via ATRP of methyl methacrylate (MMA).

Workflow Overview

Sources

Application Note: Kinetic Studies of Atom Transfer Radical Polymerization (ATRP) Initiated by 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride

Introduction: The Precision of Controlled Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile controlled/"living" radical polymerization (CRP) technique, enabling the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2][3] The core of ATRP's control lies in a reversible activation-deactivation equilibrium between dormant species (polymer chains with a terminal halogen) and active propagating radicals, mediated by a transition metal complex.[1][4] This dynamic equilibrium maintains a very low concentration of active radicals at any given time, thereby minimizing irreversible termination reactions that are prevalent in conventional free-radical polymerization.[1][5]

The choice of initiator is paramount in ATRP as it determines the number of growing polymer chains and influences the initiation efficiency.[1] α-halo esters are recognized for their efficient and rapid initiation properties in ATRP.[6] This application note focuses on the kinetic investigation of ATRP initiated by 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, a specialized initiator designed for creating polymers with specific end-group functionalities. Understanding the polymerization kinetics is crucial for optimizing reaction conditions to achieve the desired polymer characteristics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic studies for ATRP systems.

The Mechanism of ATRP: A Delicate Balance